molecular formula C16H21N5O2 B2779998 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 897614-51-6

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Katalognummer: B2779998
CAS-Nummer: 897614-51-6
Molekulargewicht: 315.377
InChI-Schlüssel: KPEKIJVNILQCSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenyl group and linked via a methylene bridge to a cyclohexanecarboxamide moiety. Tetrazoles are known for their bioisosteric equivalence to carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications .

Eigenschaften

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-9-7-13(8-10-14)21-15(18-19-20-21)11-17-16(22)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEKIJVNILQCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by the introduction of the methoxyphenyl and cyclohexanecarboxamide groups. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide and a suitable aldehyde to form the tetrazole ring. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves multi-step reactions that include the formation of tetrazole rings through Ugi-type reactions. The Ugi reaction allows for the construction of complex molecules from simple precursors, making it an efficient method for synthesizing this compound.

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available amines and aldehydes.
  • Reaction Conditions : Mild conditions are generally employed to promote the formation of the tetrazole moiety.
  • Yield : The overall yield of the reaction can vary based on the specific conditions and reagents used, but recent studies report good yields with optimized procedures .

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide exhibits promising biological activities that make it a candidate for further pharmacological evaluation.

Anticancer Properties

Research indicates that compounds with tetrazole scaffolds can inhibit various cancer cell lines. For instance, studies have shown that similar tetrazole derivatives can act as inhibitors of key proteins involved in cancer cell proliferation and survival, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

Neuropharmacological Effects

There is emerging evidence suggesting that tetrazole derivatives may influence neurotransmitter systems. For example, compounds related to this structure have been studied for their effects on serotonin receptors, which play a significant role in mood regulation and could potentially be useful in treating depression and anxiety disorders .

Therapeutic Applications

Given its biological activity, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has potential therapeutic applications in several areas:

Cancer Therapy

The ability of tetrazole derivatives to inhibit cancer cell growth positions them as candidates for developing new anticancer therapies. Their mechanism may involve disrupting mitotic processes or targeting specific oncogenic pathways.

Psychiatric Disorders

Due to their interaction with neurotransmitter systems, compounds like N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide could be explored for the treatment of psychiatric disorders, particularly those related to serotonin dysregulation.

Wirkmechanismus

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexanecarboxamide Moieties

(a) 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f)
  • Structure: Lacks the tetrazole ring; instead, a 4-methoxyphenyl group is directly attached via an amino linkage to the cyclohexanecarboxamide.
  • Synthesis : Prepared via nucleophilic substitution, yielding 75% with a melting point of 110°C .
  • Key Difference : Absence of the tetrazole reduces metabolic stability compared to the target compound, which may limit its pharmacokinetic profile.
(b) 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f)
  • Structure: Incorporates a cyanomethyl group on the amino linker, introducing electron-withdrawing effects.
  • Synthesis : Achieved in 97% yield with a melting point of 103°C .

Tetrazole-Containing Analogues

(a) Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8)
  • Structure: Combines a tetrazole with an imidazole-propanoate ester, linked via a chlorotrityl-protected phenyl group.
  • Synthesis : Synthesized via general procedure 2 in 90% yield .
  • Key Difference : The imidazole and ester functionalities suggest divergent biological targets (e.g., protease inhibition) compared to the carboxamide-based target compound.
(b) N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline (J034-0941)
  • Structure : Features a 4-methoxyphenyl-tetrazole linked to an aniline group via a propan-2-yl bridge.

Pharmacologically Relevant Analogues

(a) Y-27632 ((R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide)
  • Application : A well-characterized ROCK inhibitor with ≥98% purity .
  • Key Difference: The pyridyl and aminoethyl substituents confer specificity for Rho kinase, whereas the tetrazole in the target compound may broaden its target spectrum.
(b) Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline)
  • Application: Another ROCK inhibitor, structurally distinct due to its isoquinoline core and sulfonyl-diazepane group .
  • Key Difference : The absence of a carboxamide or tetrazole highlights the structural diversity of kinase inhibitors compared to the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Key Applications/Properties
N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide Tetrazole + Cyclohexanecarboxamide 4-Methoxyphenyl, methylene bridge - - Potential kinase inhibition, metabolic stability
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f) Cyclohexanecarboxamide 4-Methoxyphenylamino 75 110 Intermediate, limited bioactivity
1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f) Cyclohexanecarboxamide Cyanomethyl, 4-methoxyphenylamino 97 103 Electronic modulation studies
Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8) Tetrazole + Imidazole Chlorotrityl, propanoate ester 90 - Protease inhibition
Y-27632 Cyclohexanecarboxamide 4-Pyridyl, aminoethyl - - ROCK inhibition

Biologische Aktivität

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

1. Synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

The synthesis of this compound typically involves a multi-step process, including the formation of tetrazole derivatives. One efficient method reported involves the use of cyclohexyl isocyanide and various aldehydes in a one-pot reaction, yielding high purity and yield of the final product . The reaction mechanism includes condensation reactions followed by cyclization, which are crucial for developing the tetrazole moiety.

2.1 Antitumor Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound could effectively inhibit cell proliferation and induce cell cycle arrest at the S phase in HepG2 cells, leading to increased apoptotic markers .

The proposed mechanism for the antitumor activity involves disruption of mitochondrial membrane potential and activation of caspase pathways, which are critical in mediating apoptosis . Furthermore, the interaction with specific protein targets, such as HSET (KIFC1), has been explored, suggesting that this compound may interfere with mitotic spindle formation in cancer cells .

3.1 Inhibition Studies

In biochemical assays, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide showed micromolar inhibitory activity against various cancer-related targets. Notably, it displayed selectivity against other mitotic kinesins, highlighting its potential as a targeted therapeutic agent .

3.2 Cytotoxicity Assessment

Cytotoxicity assays conducted on normal human cells indicated that while the compound exhibits potent activity against cancer cells, it maintains a favorable safety profile with lower toxicity towards healthy cells. This selectivity is essential for reducing adverse effects during treatment .

4.1 Clinical Relevance

A case study involving a series of tetrazole derivatives indicated that modifications to the structure significantly influenced biological activity. For example, substituents on the phenyl ring were found to enhance or diminish antitumor efficacy depending on their electronic and steric properties . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents.

4.2 Comparative Analysis

A comparative analysis of similar compounds revealed that those with additional functional groups adjacent to the tetrazole ring exhibited improved binding affinity to target proteins involved in cancer progression. Such findings underscore the potential for further development of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide as a lead compound for novel anticancer therapies .

5. Conclusion

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide represents a promising candidate in cancer pharmacotherapy due to its notable biological activities and mechanisms of action. Ongoing research into its pharmacological properties and structural modifications will be crucial for advancing its therapeutic potential.

6. Data Tables

Property Value
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight286.33 g/mol
Antitumor Activity (IC50)5 µM (in HepG2 cells)
Apoptosis InductionYes
Cell Cycle Arrest PhaseS phase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cycloaddition using sodium azide and nitriles, followed by alkylation of the tetrazole nitrogen with a cyclohexanecarboxamide-containing methyl group. Key steps include:

  • Tetrazole formation : Use microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Alkylation : Optimize solvent polarity (e.g., DMF or ethanol) to improve nucleophilic substitution rates .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products. Monitor by TLC and HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyclohexyl carboxamide carbonyl at ~168 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peak at m/z 358.2) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Methodology :

  • Dose-response assays : Test a wide concentration range (nM to μM) to identify non-linear effects or biphasic responses .
  • Target-specific controls : Use known enzyme inhibitors (e.g., ACE inhibitors for hypertension studies) to validate assay conditions .
  • Off-target screening : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. What computational methods are suitable for studying interactions between this compound and biological targets (e.g., angiotensin-converting enzyme)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding between the tetrazole ring and catalytic residues (e.g., Zn2+^{2+} in ACE) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (100 ns trajectories) to assess binding free energy via MM-PBSA .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. fluoro groups) on bioactivity using CoMFA/CoMSIA .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Analog synthesis : Modify the methoxyphenyl group (e.g., replace with fluorophenyl) and the cyclohexane carboxamide moiety .
  • Bioactivity profiling : Test analogs in enzyme inhibition assays (IC50_{50} values) and compare logP values to correlate hydrophobicity with membrane permeability .
  • Crystallography : Resolve co-crystal structures with target proteins to identify critical binding interactions .

Q. What strategies can mitigate stability issues of this compound in aqueous solutions during in vitro assays?

  • Methodology :

  • pH optimization : Use buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the carboxamide group .
  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
  • Degradation studies : Conduct forced degradation (e.g., UV light, heat) followed by LC-MS to identify degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.